

# CCT031374 Hydrobromide: A Technical Guide to Target Specificity

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## Compound of Interest

Compound Name: CCT031374 hydrobromide

Cat. No.: B10764232

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This document provides an in-depth technical overview of the target specificity of **CCT031374 hydrobromide**, a small molecule inhibitor of the Wnt/ $\beta$ -catenin signaling pathway. The information is compiled from published research to guide further investigation and application in drug discovery and development.

## Core Mechanism of Action

**CCT031374 hydrobromide** is a potent and selective inhibitor of the canonical Wnt signaling pathway.<sup>[1][2]</sup> Its primary mechanism involves the disruption of TCF-dependent transcription, the final step in the pathway where the  $\beta$ -catenin/TCF (T-cell factor) complex activates target gene expression.<sup>[1]</sup> Experimental evidence indicates that CCT031374 acts at the level of  $\beta$ -catenin itself.<sup>[3]</sup> The compound has been shown to decrease the levels of "free" active  $\beta$ -catenin in the cytosol and increase its turnover, thereby preventing its accumulation and subsequent translocation to the nucleus.

Crucially, the inhibitory action of CCT031374 is downstream of the destruction complex. It blocks the transcriptional activity induced by stabilized forms of  $\beta$ -catenin but does not affect transcription driven by a constitutively active TCF-VP16 fusion protein, confirming its specific interference with the  $\beta$ -catenin/TCF interaction or a closely related step.<sup>[3]</sup>

## Quantitative Data on Biological Activity

The biological activity of CCT031374 has been quantified in various cell-based assays. The following tables summarize the key inhibitory concentrations.

Table 1: Inhibition of Wnt Pathway Signaling

Assay Description	Cell Line	IC50 Value	Reference
Inhibition of BIO-induced $\beta$ -catenin accumulation	L-cells	6.1 $\mu$ M	[2]

| TCF-dependent transcription reporter | HEK293-based | 6.1  $\mu$ M |[3] |

BIO is a GSK-3 inhibitor that causes the artificial accumulation of  $\beta$ -catenin.

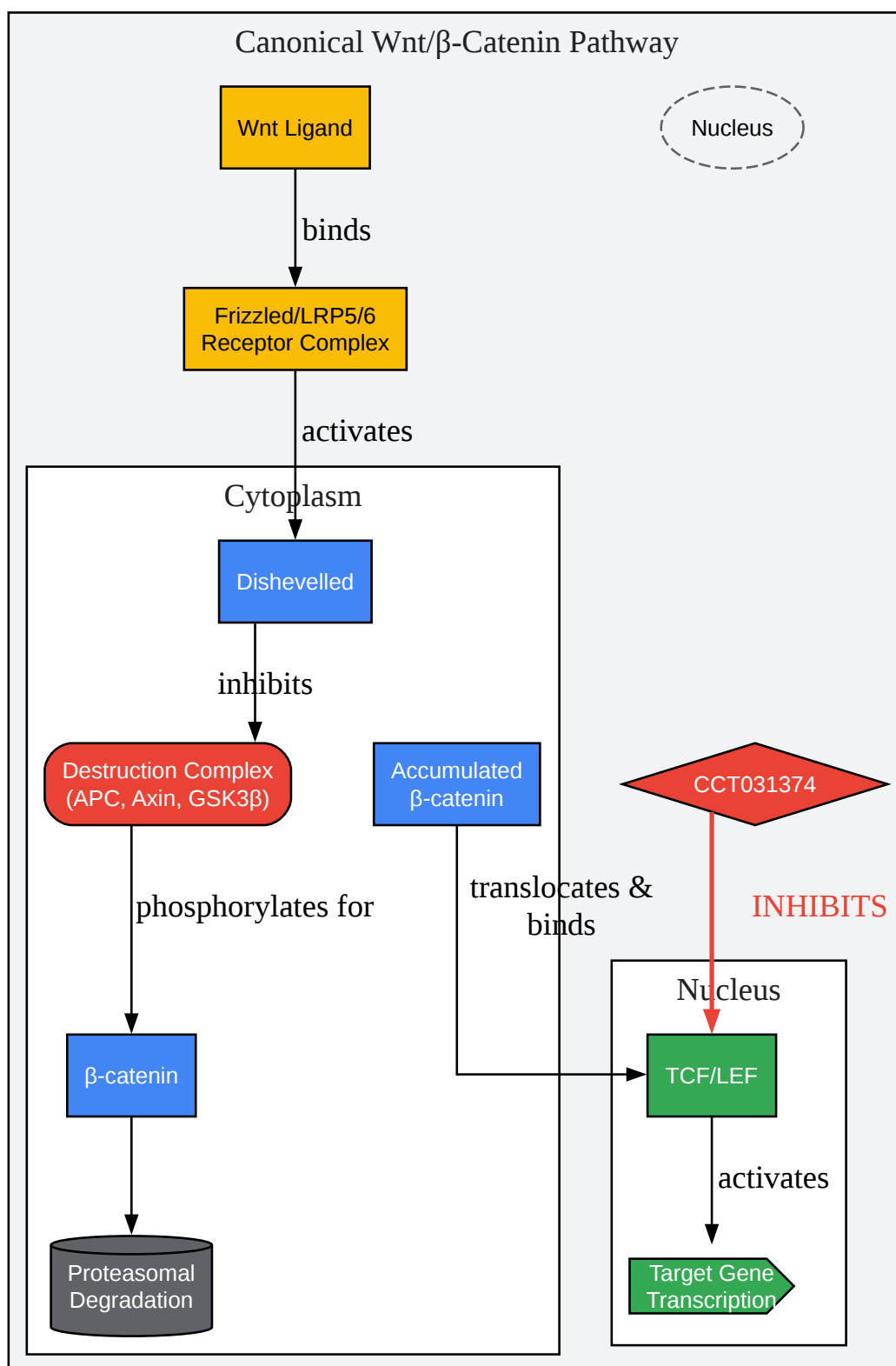
Table 2: Growth Inhibition in Human Cancer Cell Lines

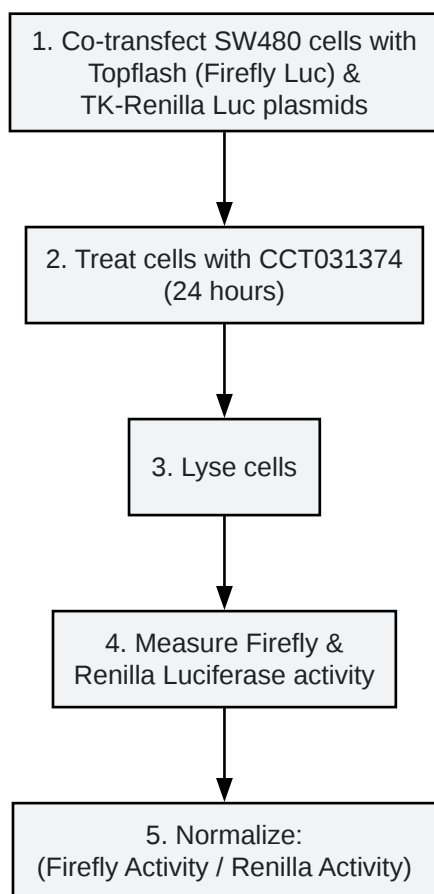
Cell Line	Cancer Type	GI50 Value	Reference
HT29	Colon Cancer	11.5 $\mu$ M	[2]
HCT116	Colon Cancer	13.9 $\mu$ M	[2]
SW480	Colon Cancer	13.2 $\mu$ M	[2]
SNU475	Liver Cancer	9.6 $\mu$ M	[2]

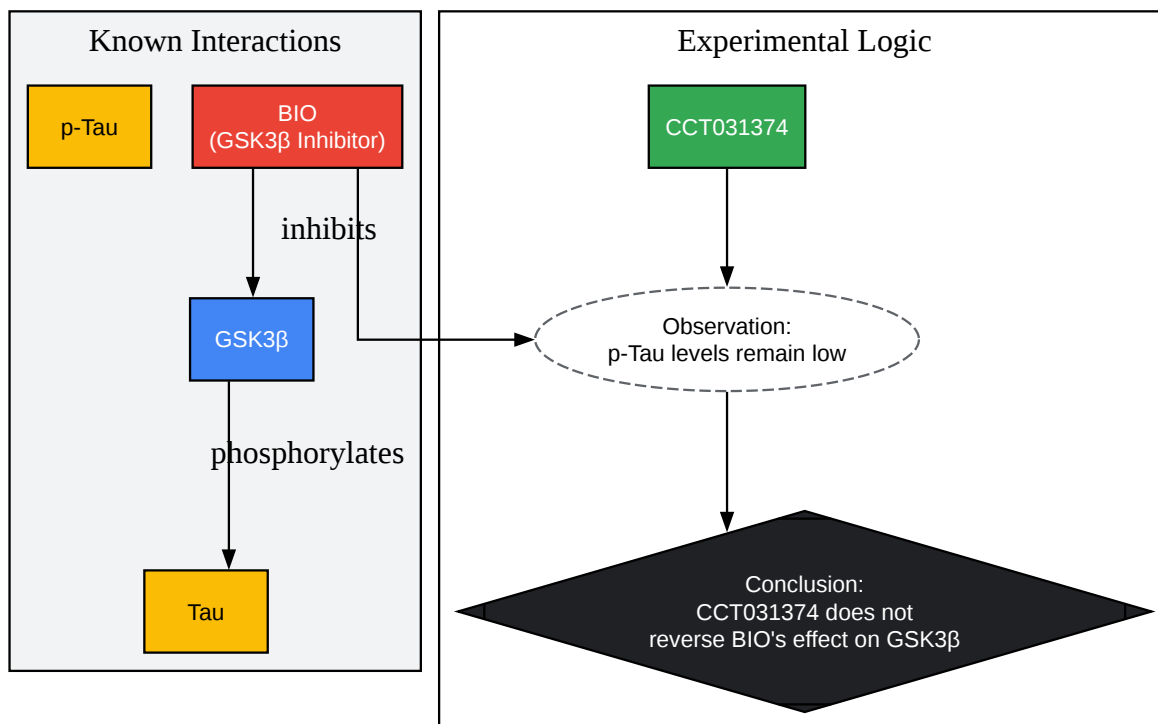
| CCD841Co | Normal Colon | 44  $\mu$ M |[2] |

## Target Specificity Analysis

A key aspect of CCT031374's profile is its specificity for the Wnt/ $\beta$ -catenin pathway over other related signaling cascades. One critical experiment demonstrated that CCT031374 does not directly inhibit Glycogen Synthase Kinase 3 (GSK-3), a central kinase in the Wnt pathway and a common target for other pathway inhibitors.[4] When GSK-3 was inhibited by the compound BIO, leading to reduced phosphorylation of its substrate Tau, co-treatment with CCT031374 did not reverse this effect.[4] This indicates that CCT031374's mechanism is independent of and downstream from GSK-3 activity.







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